2-(2,6-Dichloro-benzylsulfanyl)-ethylamine hydrochloride
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Overview
Description
2-(2,6-Dichloro-benzylsulfanyl)-ethylamine hydrochloride is a chemical compound with a molecular formula of C9H12Cl2NS It is known for its unique structure, which includes a benzylsulfanyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-benzylsulfanyl)-ethylamine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloro-benzylsulfanyl)-ethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydroxide, dichloromethane or ethanol as solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(2,6-Dichloro-benzylsulfanyl)-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-benzylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity or signaling pathways. This interaction can result in various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichloro-benzylsulfanyl)-ethanol: Similar structure but with an ethanol group instead of an ethylamine group.
2-(2,6-Dichloro-benzylsulfanyl)-acetic acid: Contains an acetic acid group instead of an ethylamine group.
Uniqueness
2-(2,6-Dichloro-benzylsulfanyl)-ethylamine hydrochloride is unique due to its ethylamine backbone, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NS.ClH/c10-8-2-1-3-9(11)7(8)6-13-5-4-12;/h1-3H,4-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNCNEKKRLAEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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